![molecular formula C7H4Cl2N2O B1487501 5,7-Dichloro-1,3-benzoxazol-2-amine CAS No. 98555-67-0](/img/structure/B1487501.png)
5,7-Dichloro-1,3-benzoxazol-2-amine
Overview
Description
“5,7-Dichloro-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C7H4Cl2N2O . It is also known as “2-Amino-5,7-dichlorobenzoxazole” and is a useful research chemical .
Synthesis Analysis
The synthesis of “5,7-Dichloro-1,3-benzoxazol-2-amine” derivatives has been reported in several studies . One method involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . The resulting compounds were then subjected to Vilsmeier–Haack reaction with POCl3 in DMF to yield the final products .
Molecular Structure Analysis
The molecular structure of “5,7-Dichloro-1,3-benzoxazol-2-amine” can be represented by the InChI code: 1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) . The molecular weight of this compound is 203.03 .
Chemical Reactions Analysis
The chemical reactions involving “5,7-Dichloro-1,3-benzoxazol-2-amine” have been studied in the context of synthesizing new derivatives . These reactions typically involve condensation with aromatic acetophenones followed by a Vilsmeier–Haack reaction .
Scientific Research Applications
Antimicrobial Activity
5,7-Dichloro-1,3-benzoxazol-2-amine has been utilized in the synthesis of compounds that exhibit significant antimicrobial activities. These synthesized compounds have been tested against various microbial strains and have shown promising results in inhibiting microbial growth .
Cytotoxic Activity
This compound has also been a part of research for potential cytotoxic agents. Some derivatives of 5,7-Dichloro-1,3-benzoxazol-2-amine have emerged as leading cytotoxic agents, indicating their potential use in cancer research and therapy .
Antioxidant Activity
Research has indicated that certain derivatives of 5,7-Dichloro-1,3-benzoxazol-2-amine possess antioxidant properties. These properties are valuable in the development of treatments for oxidative stress-related diseases .
Analgesic Activity
The compound has been involved in the synthesis of derivatives that have been evaluated for their analgesic activity. This suggests its potential application in pain management and analgesic drug development .
Antilipase Activity
In addition to the above applications, 5,7-Dichloro-1,3-benzoxazol-2-amine derivatives have shown antilipase activities. This could be significant in the development of treatments for conditions related to lipid metabolism .
Mechanism of Action
Target of Action
Benzoxazole derivatives, which include 5,7-dichloro-1,3-benzoxazol-2-amine, have been extensively used in drug discovery due to their broad range of biological activities .
Mode of Action
Benzoxazole derivatives have been known to interact with various targets leading to a range of biological activities .
Biochemical Pathways
Benzoxazole derivatives have been known to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
properties
IUPAC Name |
5,7-dichloro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDNAMKNESMSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-1,3-benzoxazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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